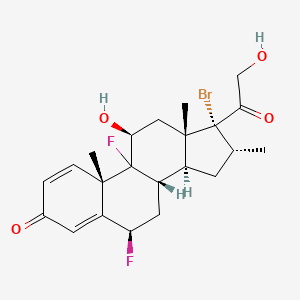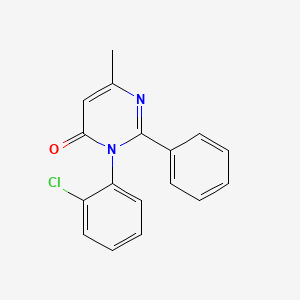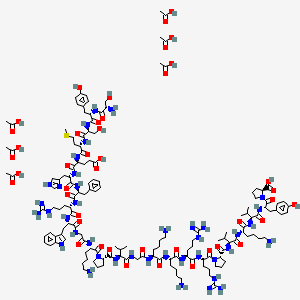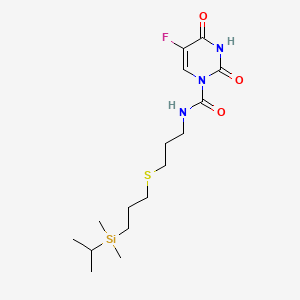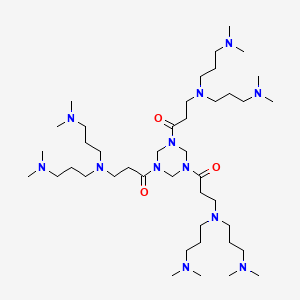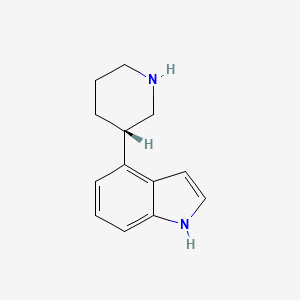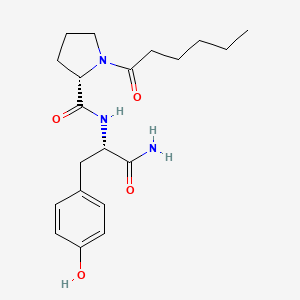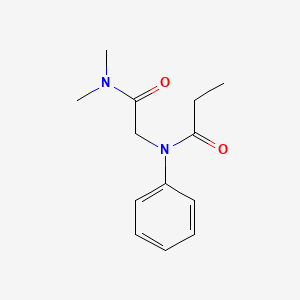
Benmoxin, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benmoxin, ®-, also known as mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and was rapidly used in Europe as an antidepressant. this agent is no longer marketed .
Vorbereitungsmethoden
The synthesis of Benmoxin, ®- involves the reaction of benzohydrazide with 1-phenylethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Analyse Chemischer Reaktionen
Benmoxin, ®- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on monoamine oxidase enzymes and neurotransmitter levels.
Medicine: Initially used as an antidepressant, it has been studied for its potential in treating other neurological disorders.
Wirkmechanismus
Benmoxin, ®- exerts its effects by irreversibly inhibiting monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, Benmoxin, ®- increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. The molecular targets include monoamine oxidase A and B, and the pathways involved are related to neurotransmitter metabolism .
Vergleich Mit ähnlichen Verbindungen
Benmoxin, ®- is unique among monoamine oxidase inhibitors due to its irreversible and nonselective inhibition. Similar compounds include:
Phenelzine: Another irreversible MAOI, but with a different chemical structure.
Tranylcypromine: A non-hydrazine MAOI that also irreversibly inhibits monoamine oxidase.
Isocarboxazid: Similar in its irreversible inhibition but differs in its chemical composition.
Benmoxin, ®- stands out due to its specific hydrazine structure, which contributes to its unique pharmacological profile .
Eigenschaften
CAS-Nummer |
142068-35-7 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
N'-[(1R)-1-phenylethyl]benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m1/s1 |
InChI-Schlüssel |
BEWNZPMDJIGBED-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



